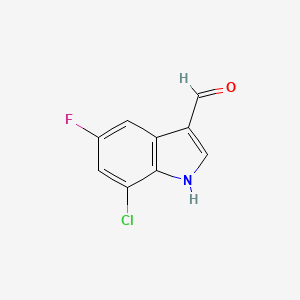

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-chloro-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHMAACOULVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde molecular weight and formula

Topic: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde molecular weight and formula Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, specifically within the halogenated indole class. Its structural uniqueness lies in the dual-halogen substitution pattern (5-fluoro, 7-chloro) combined with a reactive C3-formyl group. This configuration offers distinct electronic tuning and metabolic stability profiles, making it a critical intermediate for synthesizing kinase inhibitors, antiviral agents, and receptor modulators. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Physicochemical Profile

The precise molecular definition is the bedrock of quantitative analysis. For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between average molecular weight and monoisotopic mass is critical.

Molecular Formula & Mass Data

| Property | Value | Notes |

| IUPAC Name | 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde | |

| Molecular Formula | C₉H₅ClFNO | |

| Average Molecular Weight | 197.59 g/mol | Used for molarity calculations.[1] |

| Monoisotopic Mass | 197.0044 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O. |

| Exact Mass | 197.004385 | |

| Heavy Atom Count | 13 | |

| Isotope Pattern | M+ (100%), M+2 (~33%) | Distinctive ³⁵Cl/³⁷ Cl 3 :1 ratio. |

Elemental Composition[2]

-

Carbon (C): 54.70%

-

Hydrogen (H): 2.55%

-

Chlorine (Cl): 17.94%

-

Fluorine (F): 9.62%

-

Nitrogen (N): 7.09%[2]

-

Oxygen (O): 8.10%

Structural & Electronic Analysis

The 5,7-disubstitution pattern imposes specific electronic effects on the indole core:

-

5-Fluoro (Inductive Withdrawal): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring portion but increasing the metabolic stability of the system by blocking the metabolically vulnerable C5 position (a common site for hydroxylation).

-

7-Chloro (Steric/Lipophilic): The chlorine at C7 provides steric bulk adjacent to the NH group, potentially influencing hydrogen bond donor capability. It also significantly increases the logP (lipophilicity), aiding membrane permeability in drug candidates.

-

3-Formyl (Reactive Center): The aldehyde group is the primary handle for further derivatization (e.g., reductive amination, Knoevenagel condensation).

Synthetic Protocol: Vilsmeier-Haack Formylation

The most robust method for introducing an aldehyde at the C3 position of an indole is the Vilsmeier-Haack reaction. This protocol ensures regioselectivity for C3 over other positions due to the high electron density at this site in the indole pyrrole ring.

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4][5][6] This electrophile attacks the electron-rich C3 of the 7-chloro-5-fluoroindole precursor.

Experimental Workflow

Reagents:

-

Starting Material: 7-Chloro-5-fluoroindole (1.0 eq)

-

POCl₃ (1.2 eq)

-

DMF (anhydrous, 5-10 volumes)

-

Ice/Water (for quenching)

-

NaOH or NaOAc (for neutralization)

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C.

-

Activation: Dropwise add POCl₃ to the DMF. Stir for 15-30 minutes at 0°C to form the Vilsmeier complex (often indicated by a color change to yellow/orange).

-

Addition: Dissolve 7-Chloro-5-fluoroindole in a minimum amount of DMF and add dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a polar spot) or LC-MS.

-

Note: If conversion is slow, mild heating (40–60°C) may be required due to the electron-withdrawing effects of F and Cl deactivating the ring.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt will dissolve.

-

Basification: Slowly adjust pH to ~9-10 using 5M NaOH or saturated Sodium Acetate solution. This step hydrolyzes the iminium salt to the aldehyde.[4][6]

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Alternatively, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization

The following diagram details the electrophilic substitution pathway.

Caption: Figure 1. Vilsmeier-Haack formylation mechanism converting the indole precursor to the C3-aldehyde.

Analytical Characterization

Validating the structure requires a multi-modal approach. The following data points are expected for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.90 - 10.0 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.

-

δ ~12.0 - 12.5 ppm (br s, 1H): Indole NH proton. Broad due to exchange.

-

δ ~8.2 - 8.4 ppm (s, 1H): C2-H. Significantly deshielded by the adjacent carbonyl.

-

Aromatic Region (δ 7.0 - 8.0 ppm): Two protons (H4 and H6) showing meta-coupling (J ~2 Hz) and H-F coupling.

-

H4: Doublet of doublets (coupling with F and H6).

-

H6: Doublet of doublets (coupling with F and H4).

-

-

-

¹⁹F NMR:

-

Single peak, typically around -120 to -125 ppm , verifying the mono-fluoro substitution.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Parent Ion: m/z 197 (M⁺) and 199 (M+2).

-

Isotope Ratio: The intensity of the 199 peak should be approximately 33% of the 197 peak, confirming the presence of one Chlorine atom.

Applications in Drug Discovery

This scaffold serves as a "privileged structure" modification.[7] The specific halogenation pattern is often employed to optimize lead compounds.

Strategic Utility

-

Metabolic Blocking: The 5-fluoro group blocks CYP450-mediated oxidation at the electron-rich C5 position, extending the half-life (

) of the drug. -

Kinase Selectivity: Indole-3-carbaldehydes are precursors to oxindoles and other kinase inhibitors. The 7-Cl group can induce a twist in the binding conformation or fill hydrophobic pockets in the ATP-binding site.

-

Schiff Base Formation: The aldehyde reacts with hydrazines or amines to form hydrazones/imines, a common motif in antiviral and antibacterial screening libraries.

Application Workflow

Caption: Figure 2. Divergent synthetic utility of the scaffold in generating bioactive libraries.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handle as a potent halogenated indole.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert gas at 2-8°C. Aldehydes can oxidize to carboxylic acids (7-chloro-5-fluoro-1H-indole-3-carboxylic acid) upon prolonged air exposure.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) and use within a fume hood.

References

-

Vilsmeier-Haack Reaction Mechanism

- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

-

Synthesis of Halogenated Indoles

- Popowycz, F., et al. (2011).

-

Medicinal Chemistry of Fluoro-Indoles

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Characterization of Indole-3-Carbaldehydes

- National Institute of Standards and Technology (NIST).

-

General Indole Reactivity

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. growingscience.com [growingscience.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. rjptonline.org [rjptonline.org]

The Strategic Dance of Substituents: A Technical Guide to the Structure-Activity Relationship of 5,7-Disubstituted Indole-3-Carboxaldehydes

Abstract

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural and synthetic bioactive compounds.[1][2] Among its varied derivatives, indole-3-carboxaldehyde (I3A) has emerged as a particularly versatile scaffold, amenable to a wide range of chemical modifications that can profoundly influence its biological activity.[1][2] This technical guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of these derivatives: 5,7-disubstituted indole-3-carboxaldehydes. By exploring the strategic placement of various functional groups at the 5 and 7 positions of the indole ring, we can unlock and fine-tune a spectrum of therapeutic activities, from anticancer and antimicrobial to potent enzyme inhibition. This document serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated understanding of the synthetic strategies, biological implications, and guiding principles that govern the SAR of this promising class of molecules.

The Indole-3-Carboxaldehyde Core: A Privileged Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active compounds.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its frequent role in molecular recognition by biological targets. The introduction of a carboxaldehyde group at the 3-position further enhances its utility as a synthetic intermediate, allowing for a diverse array of chemical transformations.[2] This inherent versatility has established indole-3-carboxaldehyde as a "privileged scaffold" in drug discovery, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

Derivatives of I3A have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-leishmanial, anticancer, antibacterial, antifungal, and anti-HIV properties.[1] The nature and position of substituents on the indole ring are critical determinants of this activity, modulating factors such as target affinity, selectivity, and pharmacokinetic properties. This guide will specifically focus on the impact of disubstitution at the 5 and 7 positions, a substitution pattern that offers a unique opportunity to modulate the electronic and steric properties of the indole core.

Synthetic Pathways to 5,7-Disubstituted Indole-3-Carboxaldehydes

The synthesis of 5,7-disubstituted indole-3-carboxaldehydes can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substituents and the availability of starting materials. A common and versatile approach is the Vilsmeier-Haack reaction, which introduces the formyl group at the C3 position of a pre-functionalized indole.

Experimental Protocol: Vilsmeier-Haack Formylation of a 5,7-Disubstituted Indole

This protocol outlines a general procedure for the formylation of a 5,7-disubstituted indole.

Materials:

-

5,7-disubstituted indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Aqueous sodium hydroxide (NaOH) solution

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the chosen anhydrous solvent in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent (chloroiminium salt) is an exothermic reaction and should be controlled.

-

Allow the mixture to stir at 0°C for 30-60 minutes.

-

Add a solution of the 5,7-disubstituted indole in the same anhydrous solvent dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a beaker of crushed ice.

-

Basify the aqueous mixture by the slow addition of an aqueous NaOH solution until the desired pH is reached, leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

Self-Validation:

-

The formation of the product can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

-

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the Vilsmeier-Haack formylation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5,7-disubstituted indole-3-carboxaldehydes is profoundly influenced by the nature of the substituents at the 5 and 7 positions. These substituents can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Several studies have demonstrated that substitutions on the indole ring can significantly impact cytotoxic activity. While specific studies focusing exclusively on 5,7-disubstituted indole-3-carboxaldehydes are limited, we can extrapolate from broader studies on substituted indoles. For instance, the introduction of electron-withdrawing groups, such as halogens, at the 5-position has been shown to enhance the anticancer activity of some indole derivatives.

A series of novel indole-based sulfonohydrazide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines.[4] Although not exclusively 5,7-disubstituted, this study highlights the importance of substitutions on the indole ring. One of the most promising compounds, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited significant inhibitory activity.[4]

| Compound ID | R5 | R7 | Cell Line | IC₅₀ (µM) | Reference |

| 5f | H | H | MCF-7 | 13.2 | [4] |

| 5f | H | H | MDA-MB-468 | 8.2 | [4] |

| 5m | - | - | ZR-75, HT-29, A-549 (average) | 1.17 | [5] |

Note: The table includes data from related indole derivatives to illustrate the potential impact of substitutions, as specific data for 5,7-disubstituted indole-3-carboxaldehydes is limited in the provided search results.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 7-chloro-5-fluoro-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocycles. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for the characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction: The Significance of Substituted Indole-3-Carbaldehydes

Indole-3-carbaldehyde and its substituted analogues are pivotal building blocks in medicinal chemistry and drug discovery. The introduction of a formyl group at the C-3 position of the indole nucleus provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of complex molecules with significant biological activities. The target molecule, 7-chloro-5-fluoro-1H-indole-3-carbaldehyde, incorporates two key halogen atoms, chlorine and fluorine, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine, in particular, is often introduced to enhance metabolic stability, binding affinity, and bioavailability. The chloro-substituent can also modulate the electronic properties and lipophilicity of the molecule.

The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency, regioselectivity for the electron-rich C-3 position of indoles, and the use of relatively inexpensive and accessible reagents.[1][2]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich indole ring.[3][4]

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][4] The interaction between the lone pair of the carbonyl oxygen in DMF and the electrophilic phosphorus atom of POCl₃ leads to the formation of a chloroiminium salt, the Vilsmeier reagent (1). This species is a potent electrophile.

2.2. Electrophilic Attack and Formylation

The electron-rich C-3 position of the 7-chloro-5-fluoro-1H-indole (2) then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate (3). Subsequent elimination of a proton restores the aromaticity of the indole ring, yielding an iminium salt intermediate (4).

2.3. Hydrolysis to the Aldehyde

The final step of the reaction is the hydrolysis of the iminium salt (4) during the aqueous work-up. The addition of water to the iminium carbon, followed by the elimination of dimethylamine, yields the desired 7-chloro-5-fluoro-1H-indole-3-carbaldehyde (5).

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted indoles.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Chloro-5-fluoro-1H-indole | ≥98% | Commercially Available | Starting material |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent and reagent |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Activating agent |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house preparation | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

| Hexane | ACS grade | Fisher Scientific | Eluent for chromatography |

| Ethyl Acetate | ACS grade | Fisher Scientific | Eluent for chromatography |

3.2. Equipment

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Heating mantle with a temperature controller

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Safety Precautions

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

The reaction between POCl₃ and DMF is exothermic. Therefore, slow, dropwise addition and efficient cooling are crucial to control the reaction temperature.

3.4. Reaction Procedure

-

Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid may be observed.

-

Formylation Reaction: To this mixture, add a solution of 7-chloro-5-fluoro-1H-indole (1.0 equivalent) in anhydrous DMF (20 mL) dropwise at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. This step is exothermic and may cause foaming.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure 7-chloro-5-fluoro-1H-indole-3-carbaldehyde as a solid.

Product Characterization

The structure of the synthesized 7-chloro-5-fluoro-1H-indole-3-carbaldehyde should be confirmed by standard spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are as follows:

4.1. Physical Appearance:

-

Expected to be an off-white to pale yellow solid.

4.2. Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.6 (br s, 1H, NH)

-

δ 10.0 (s, 1H, CHO)

-

δ 8.3 (s, 1H, H-2)

-

δ 7.8 (dd, J = 8.8, 2.4 Hz, 1H, H-4)

-

δ 7.4 (dd, J = 8.8, 4.4 Hz, 1H, H-6)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 185.5 (CHO)

-

δ 158.0 (d, J_CF ≈ 240 Hz, C-5)

-

δ 138.0 (C-2)

-

δ 134.0 (C-7a)

-

δ 126.0 (d, J_CF ≈ 10 Hz, C-3a)

-

δ 122.0 (d, J_CF ≈ 10 Hz, C-4)

-

δ 115.0 (C-7)

-

δ 112.0 (d, J_CF ≈ 25 Hz, C-6)

-

δ 118.0 (C-3)

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretching)

-

~1650 (C=O stretching of aldehyde)

-

~1600, 1480 (C=C aromatic stretching)

-

~1100-1200 (C-F stretching)

-

~700-800 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z 199 and M+2 peak at m/z 201 in a ~3:1 ratio, characteristic of a monochlorinated compound.

-

Discussion of Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and flame-dried glassware is essential for optimal yield.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ prevents decomposition of the reagent and potential side reactions.

-

Stoichiometry: The molar ratio of POCl₃ to the indole substrate can influence the reaction outcome. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.

-

Work-up: The quenching and neutralization steps should be performed carefully to avoid excessive heat generation. Incomplete neutralization may lead to difficulties in extraction and purification.

-

Purification: The polarity of the eluent for column chromatography should be carefully optimized to achieve good separation of the product from any unreacted starting material or byproducts.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 7-chloro-5-fluoro-1H-indole-3-carbaldehyde using the Vilsmeier-Haack reaction. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and drug development. The provided mechanistic insights and discussion of critical parameters will aid in the successful execution and potential optimization of this important transformation.

References

-

J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1163.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]

Sources

Application Note: A Validated Protocol for the Vilsmeier-Haack Formylation of 7-Chloro-5-fluoroindole

Abstract

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds. The Vilsmeier-Haack reaction stands as a premier method for the C-3 formylation of electron-rich heterocycles like indoles, valued for its high regioselectivity and operational simplicity.[1] This application note provides a comprehensive, field-proven protocol for the formylation of 7-chloro-5-fluoroindole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety measures for handling the reactive reagents, and offer a guide for troubleshooting. The protocol is designed for researchers in medicinal chemistry and drug development, ensuring reproducibility and high-yield synthesis of 7-chloro-5-fluoroindole-3-carboxaldehyde, a key building block for novel therapeutic agents.

Principle and Reaction Mechanism

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic and heteroaromatic compounds.[2] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial addition is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3][4] This reagent is the active formylating agent in the reaction.

Stage 2: Electrophilic Aromatic Substitution The indole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent.[5] For indoles, this attack is highly regioselective for the C-3 position due to the stability of the resulting cationic intermediate. The subsequent intermediate is then hydrolyzed during the aqueous work-up phase to yield the final indole-3-carboxaldehyde product.[3]

Mechanistic Pathway

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic gases like hydrogen chloride.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

-

Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[7][9]

-

Moisture Sensitivity: POCl₃ is extremely sensitive to moisture.[6] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Quenching: The quenching of the reaction mixture is highly exothermic. Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Never add water directly to the reaction mixture.[8]

-

Waste Disposal: Neutralize and dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocol

This protocol is optimized for the formylation of 7-chloro-5-fluoroindole on a 10 mmol scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 7-Chloro-5-fluoroindole | C₈H₅ClFN | 169.59 | 1.70 g | 10.0 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 mL | 12.0 | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | For Extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | For Neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For Drying |

| Crushed Ice | H₂O | 18.02 | ~200 g | - | For Quenching |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent

-

Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.

-

Add anhydrous DMF (10 mL) to the flask and begin stirring.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.2 equiv, 1.1 mL) dropwise via the dropping funnel to the cooled DMF over 15-20 minutes.

-

Causality: The slow, dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[10] The solution will typically turn yellow or pinkish and may become viscous.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

Part B: Formylation Reaction

-

In a separate beaker, dissolve 7-chloro-5-fluoroindole (1.0 equiv, 1.70 g) in anhydrous DMF (10 mL).

-

Add the indole solution dropwise to the cold, stirring Vilsmeier reagent solution over 10 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.

-

Causality: The electron-withdrawing nature of the chlorine and fluorine substituents deactivates the indole ring compared to the unsubstituted parent compound. Gentle heating is therefore required to drive the electrophilic substitution to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Part C: Work-up and Product Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

-

In a large beaker (1 L), place approximately 200 g of crushed ice.

-

CRITICAL STEP: Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. The quenching process is highly exothermic and may release HCl gas. Perform this step in the back of the fume hood.

-

Once the mixture is fully quenched, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the pH is approximately 7-8. The product will often precipitate as a solid during neutralization.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold water (3 x 50 mL) to remove residual salts and DMF.

-

Dry the crude product under vacuum. The expected product is 7-chloro-5-fluoroindole-3-carboxaldehyde.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a high-purity solid.[1][11] If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Reagents (POCl₃) were hydrolyzed due to moisture. 2. Incomplete formation of Vilsmeier reagent. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is oven-dried and use anhydrous DMF. 2. Allow sufficient time for reagent formation at 0°C before adding the indole. 3. Increase reaction temperature or extend the reaction time, monitoring by TLC. |

| Dark, Tarry Crude Product | 1. Reaction temperature was too high, causing decomposition. 2. Work-up was too slow, or neutralization was too exothermic. | 1. Maintain the reaction temperature strictly within the recommended range. 2. Ensure rapid and efficient stirring during the quenching and neutralization steps, maintaining a low temperature with an ice bath. |

| Product Fails to Precipitate | 1. The product has some solubility in the aqueous DMF mixture. 2. Insufficient neutralization. | 1. Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry, and concentrate.[1] 2. Re-check the pH of the aqueous layer and add more base if necessary. |

| Difficult Purification | 1. Presence of unreacted starting material or side products. 2. Oily product instead of a solid. | 1. Use gradient elution column chromatography for better separation. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. If that fails, proceed with column chromatography. |

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.

-

YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated Protocol for the Synthesis of 3-formyl-7-chloro-5-fluoroindole

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 3-formyl-7-chloro-5-fluoroindole, a key heterocyclic building block in contemporary drug discovery. We detail a robust two-stage synthetic strategy, beginning with the preparation of the 7-chloro-5-fluoroindole precursor, followed by a regioselective C3-formylation using the Vilsmeier-Haack reaction. The causality behind critical process parameters, such as reagent selection, temperature control, and workup procedures, is thoroughly explained. This guide is designed to be a self-validating system, complete with detailed step-by-step protocols, troubleshooting guides, and mechanistic insights to ensure reproducible and high-yield synthesis.

Strategic Overview: The Synthetic Blueprint

The synthesis of 3-formylindoles, particularly those bearing electron-withdrawing halogen substituents, is of paramount importance for generating intermediates in pharmaceutical research. The target molecule, 3-formyl-7-chloro-5-fluoroindole, is strategically assembled in two principal stages. The initial stage focuses on constructing the core indole scaffold with the required 5-fluoro and 7-chloro substitution pattern. The second, and final, stage involves the highly regioselective introduction of a formyl group at the C3 position, which is the most nucleophilic carbon in the indole ring system.[1] The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency, reliability, and scalability.[2][3]

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the 7-Chloro-5-fluoroindole Precursor

The synthesis of substituted indoles can be approached through various named reactions (e.g., Fischer, Bischler, Bartoli). For precursors like 7-chloro-5-fluoroindole, the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is a particularly effective method for constructing 7-substituted indoles.

Protocol 1: Synthesis of 7-Chloro-5-fluoroindole

This protocol is adapted from established methods for synthesizing substituted indoles from corresponding nitroaromatics.

Reaction Scheme: (Image of the chemical reaction from 2-chloro-4-fluoro-1-nitrobenzene to 7-chloro-5-fluoroindole via the Bartoli reaction)

Table 1: Reagents and Materials for Precursor Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount | Notes |

| 2-Chloro-4-fluoro-1-nitrobenzene | 175.55 | 1.0 | 10.0 g | Starting material |

| Vinylmagnesium bromide (1 M in THF) | - | 3.0 | 171 mL | Grignard reagent, moisture-sensitive |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL | Reaction solvent |

| Saturated aq. NH₄Cl solution | - | - | 100 mL | For quenching |

| Ethyl acetate | 88.11 | - | 3 x 150 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |

| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-fluoro-1-nitrobenzene (10.0 g). Dissolve it in 100 mL of anhydrous THF.

-

Grignard Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add vinylmagnesium bromide solution (171 mL, 3.0 eq.) via the dropping funnel over 60 minutes, maintaining the internal temperature below -70 °C. The solution will typically turn a dark color.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3 hours.

-

Quenching: Remove the cooling bath and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford 7-chloro-5-fluoroindole as a solid.

Expected Outcome: A crystalline solid. The yield can vary but is typically in the 40-60% range for this type of transformation. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Part II: Vilsmeier-Haack Formylation of 7-Chloro-5-fluoroindole

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry for installing formyl groups.[4][5] Its efficacy stems from the in situ generation of a potent electrophile, the Vilsmeier reagent, which readily attacks the electron-rich C3 position of the indole nucleus.

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism.[5][6] First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent. Second, the indole's π-system attacks this reagent, leading to an intermediate which, upon aqueous workup and hydrolysis, yields the 3-formylindole.

Caption: Mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Protocol 2: Synthesis of 3-formyl-7-chloro-5-fluoroindole

Causality in Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): Chosen for its high reactivity and cost-effectiveness in generating the Vilsmeier reagent from DMF.[2] It is a powerful dehydrating and halogenating agent.

-

N,N-Dimethylformamide (DMF): Serves as both the formyl group source and, in many cases, the solvent.[2]

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Performing this step at 0 °C prevents thermal degradation of the reagent and minimizes side reactions. The subsequent reaction with the indole is warmed to ensure a reasonable reaction rate.

Table 2: Reagents and Materials for Formylation

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount | Notes |

| 7-Chloro-5-fluoroindole | 171.58 | 1.0 | 5.0 g | Precursor from Part I |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 3.1 mL | Corrosive, reacts violently with water |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Co-solvent (optional) |

| Sodium Hydroxide (NaOH) solution (2 M) | 40.00 | - | ~150 mL | For hydrolysis and neutralization |

| Ethyl acetate | 88.11 | - | 3 x 100 mL | Extraction solvent |

| Brine | - | - | 50 mL | For washing |

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a 250 mL flask under a nitrogen atmosphere, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (3.1 mL, 1.2 eq.) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution may become a thick slurry.

-

Indole Addition: Dissolve 7-chloro-5-fluoroindole (5.0 g, 1.0 eq.) in dichloromethane (50 mL) and add it to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C (reflux for DCM) and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde solution can help visualize the aldehyde product).

-

Workup - Hydrolysis: After the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice. Caution: This is a highly exothermic quench.

-

Basification: Stir the aqueous slurry vigorously and add 2 M NaOH solution portion-wise until the pH is strongly basic (pH > 10). This step hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes the acidic byproducts. Stir for 1 hour at room temperature. A precipitate of the product should form.

-

Isolation and Purification:

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid product under vacuum.

-

Extraction (if no solid crashes out): If a precipitate does not form, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-formyl-7-chloro-5-fluoroindole.

Expected Outcome: A pale yellow or off-white solid with an expected yield of 80-95%. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy (aldehyde C=O stretch ~1650 cm⁻¹), and mass spectrometry.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Vilsmeier reagent (moisture contamination).2. Insufficient reaction time or temperature. | 1. Use anhydrous DMF and fresh POCl₃. Ensure all glassware is oven-dried.2. Increase reaction time or temperature slightly (e.g., to 50 °C). |

| Multiple Spots on TLC | 1. Di-formylation or reaction at other positions.2. Degradation of starting material. | 1. Use stoichiometric amounts of Vilsmeier reagent (1.1-1.2 eq.).2. Maintain strict temperature control during reagent preparation. |

| Difficult Workup | Formation of a persistent emulsion during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing HCl gas. Always handle in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles. Have a sodium bicarbonate solution ready for quenching spills.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.

Conclusion

This application note outlines a validated and reliable two-stage pathway for the synthesis of 3-formyl-7-chloro-5-fluoroindole. By providing detailed, step-by-step protocols and elucidating the chemical principles behind key experimental choices, this guide equips researchers with the necessary tools to confidently and reproducibly prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Rajput, A. A., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

-

Chahal, M., Dhillon, S., Kinger, M., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Luna-Parada, L. K., & Kouznetsov, V. V. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2020(2), M1122. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

-

ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

Gong, J., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Retrieved from [Link]

-

DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. [Link]

Sources

Technical Guide: Solvent Selection & Recrystallization Protocol for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde Application: Pharmaceutical Intermediate (Kinase Inhibitors, Antifungals) Chemical Class: Halogenated Indole Carboxaldehyde[1][2]

The purification of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde presents a specific set of challenges distinct from the non-halogenated parent indole. The introduction of electron-withdrawing halogens (Chlorine at C7, Fluorine at C5) significantly alters the dipole moment and crystal lattice energy of the molecule.[1][2]

-

The 7-Chloro Effect: Steric bulk near the N-H moiety reduces the solubility in polar protic solvents compared to simple indole-3-carbaldehyde.[1][2]

-

The 5-Fluoro Effect: Increases metabolic stability and lipophilicity without adding significant steric hindrance.[1][2]

-

The Aldehyde Moiety: Susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions; requires neutral or slightly acidic recrystallization environments.[1][2]

This guide details a validated approach to solvent selection and execution of recrystallization to achieve >98% HPLC purity, essential for downstream structure-activity relationship (SAR) studies.[1][2]

Solvent Selection Logic

The selection of a recrystallization solvent is governed by the Temperature-Dependent Solubility Differential (TDSD) .[1][2] For this specific tri-substituted indole, the ideal solvent must dissolve the lipophilic halogenated core at boiling point while rejecting polar impurities (inorganic salts from Vilsmeier-Haack workup) and non-polar tars.[1][2]

Solvent Screening Matrix

| Solvent System | Polarity Index | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Suitability | Notes |

| Ethanol (95%) | 5.2 | High | Low | Excellent | Primary recommendation.[1][2] Balances polar aldehyde and lipophilic halogens.[1][2] |

| Methanol | 5.1 | Very High | Moderate | Good | Risk of yield loss due to higher cold solubility.[1][2] |

| Ethyl Acetate | 4.4 | High | Moderate | Moderate | Good for removing very polar tars; often requires Hexane as anti-solvent.[1] |

| Acetonitrile | 5.8 | High | Low | Good | Excellent for high-purity needs; expensive.[1][2] |

| DMF/Water | 6.4 (DMF) | Extreme | High | Poor | Difficult to remove solvent traces; use only if compound is insoluble in alcohols.[1][2] |

Mechanistic Insight: Why Ethanol/Water?

The 7-chloro-5-fluoro substitution pattern renders the molecule sufficiently lipophilic that water acts as a potent anti-solvent.[1][2] Ethanol provides the necessary hydrogen-bonding capability to solvate the C3-aldehyde and N1-H, while the ethyl chain interacts with the halogenated aromatic core.[1][2] The addition of water increases the surface tension and polarity of the bulk solvent, forcing the hydrophobic halogenated indole to crystallize out first, leaving polar impurities in the mother liquor.[1][2]

Detailed Recrystallization Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Recommended for crude material with purity >85% and standard Vilsmeier-Haack byproducts.[1][2]

Reagents:

Step-by-Step Procedure:

-

Saturation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.

-

Reflux: Heat the mixture to boiling (approx. 78°C) with magnetic stirring.

-

Clarification (Crucial): If undissolved black specks (tars) or white salts remain, filter the hot solution through a pre-warmed Buchner funnel or glass frit.

-

Nucleation: Return the clear yellow/orange filtrate to a clean flask. Re-heat to boiling.

-

Anti-Solvent Addition: Remove from heat. While still near boiling, add hot Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

-

Re-solubilization: Add just enough hot Ethanol (1-5 mL) to clear the turbidity.[1][2]

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for another 2 hours.

-

Isolation: Filter the crystals under vacuum. Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "Lipophilic Rescue" (Ethyl Acetate/Hexane)

Recommended if the compound oils out in ethanol or is too lipophilic due to the halogens.[1][2]

-

Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate.

-

Precipitation: Remove from heat. Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.[1][2]

-

Cooling: Allow to cool slowly. If an oil forms instead of crystals, scratch the glass sides with a rod to induce nucleation or seed with a pure crystal.[1][2]

Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying halogenated indole aldehydes.

Figure 1: Decision tree for solvent selection and process flow for the purification of halogenated indole carbaldehydes.

Troubleshooting & Quality Control

Common Failure Modes

-

Oiling Out: The compound separates as a liquid droplet rather than a crystal.

-

Color Retention: Product remains dark brown/red.

Analytical Validation[2]

-

Melting Point: Expect a high melting point range (likely 200–220°C, based on 5-chloro and 6-chloro analogs [1, 5]).[1][2] Sharp range (<2°C) indicates purity.[1][2]

-

HPLC: Monitor at 254 nm. The aldehyde peak should be the major component; look for disappearance of the polar "front" peaks (salts) and late-eluting dimers.[1][2]

References

-

Sigma-Aldrich. 5-Chloroindole-3-carboxaldehyde Product Specification.[1][2] (Analogous chemistry data). Retrieved from .[1][2]

-

Organic Syntheses. Indole-3-carboxaldehyde.[1][2][3][4][5] Org.[1][2][3][4][6][7] Synth. 1959, 39, 30; Coll.[1][2] Vol. 4, p.539.[1][2] (Foundational Vilsmeier-Haack workup protocols). Retrieved from .[1][2]

-

ChemicalBook. Indole-3-carboxaldehyde Properties and Solubility. (General solubility profiles for indole aldehydes). Retrieved from .[1][2]

-

Cayman Chemical. Indole-3-carboxaldehyde Product Insert. (Solubility in DMSO vs. Ethanol).[1][2] Retrieved from .[1][2]

Disclaimer: This protocol involves the use of heated organic solvents and chemical handling.[1][2][8][9][6] Standard Personal Protective Equipment (PPE) including safety glasses, gloves, and fume hoods must be utilized.[1][2]

Sources

- 1. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Improving yield of Vilsmeier formylation on electron-deficient 5,7-dihaloindoles

Ticket ID: VH-57-HALO-OPT Subject: Improving yield of C3-formylation on electron-deficient 5,7-dihaloindoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivated Substrate" Challenge

You are encountering low yields because 5,7-dihaloindoles represent a "worst-case" scenario for electrophilic aromatic substitution (EAS). The indole ring, typically electron-rich, is severely deactivated by the inductive electron-withdrawing effects (-I) of halogens at the 5 and 7 positions.

While standard indole formylation occurs at 0°C to RT, your substrate requires thermal activation to overcome the increased activation energy barrier. However, heating sensitive indoles risks acid-catalyzed polymerization. This guide balances these competing factors.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I see no conversion by TLC after 4 hours at Room Temperature. Should I add more catalyst?"

Diagnosis: Kinetic Trapping. Root Cause: The Vilsmeier reagent (chloroiminium salt) is electrophilic, but your 5,7-dihaloindole is not sufficiently nucleophilic at 25°C. Solution: Do not add more reagent yet. You must increase the temperature.

-

The Fix: Standard indoles react at 0–20°C. Dihaloindoles typically require 80–90°C for 4–8 hours [1].

-

Critical Note: Ensure the Vilsmeier reagent is fully formed at 0°C before heating. Heating POCl3 and DMF together during formation can lead to thermal runaway before the active species is stable.

Q2: "My reaction turns into a black tar/solid. Is it decomposing?"

Diagnosis: Acid-Catalyzed Oligomerization. Root Cause: Indoles are acid-sensitive. While electron-deficient indoles are more stable to acid than unsubstituted indole, prolonged exposure to high concentrations of HCl (generated in situ) at high temperatures causes polymerization. Solution: Change the Solvent System and Addition Mode .

-

The Fix: Switch from neat DMF to 1,2-Dichloroethane (DCE) or Chlorobenzene as a co-solvent. This dilutes the local acid concentration while allowing high reflux temperatures.

-

Protocol Adjustment: Use "Inverse Addition." Add the pre-formed Vilsmeier complex to the indole solution at reflux temperature slowly. This keeps the concentration of the electrophile low relative to the substrate, favoring mono-substitution over polymerization [2].

Q3: "I see a spot on TLC, but it disappears/degrades during aqueous workup."

Diagnosis: Incomplete Hydrolysis or Iminium Stability. Root Cause: The intermediate iminium salt (Ar-CH=NMe2+ Cl-) for electron-deficient systems is remarkably stable. Weak bases (NaHCO3) may fail to hydrolyze it back to the aldehyde, leaving the salt in the aqueous layer (loss of yield). Solution: Aggressive Hydrolysis.

-

The Fix: Use 2M - 5M NaOH or Sodium Acetate (NaOAc) with heat .

-

Procedure: After quenching, heat the biphasic mixture to 50°C for 30 minutes. You must see the "cherry red" or "yellow" color shift indicating the release of the free aldehyde [3].

Part 2: Decision Logic & Workflow

The following diagram outlines the decision process for optimizing your specific substrate.

Caption: Decision matrix for optimizing Vilsmeier-Haack on deactivated indoles. Blue nodes represent decision points; Green represents corrective actions.

Part 3: Optimized Experimental Protocol

This protocol is specifically tuned for 5,7-dichloroindole and 5,7-dibromoindole . It prioritizes thermal activation and aggressive hydrolysis.

Materials

-

Substrate: 5,7-Dihaloindole (1.0 equiv)

-

Reagent: POCl3 (Phosphorus oxychloride) (1.5 - 2.0 equiv)

-

Solvent: DMF (Anhydrous) (5–10 volumes)

-

Quench: 5M NaOH or Saturated NaOAc

Step-by-Step Methodology

-

Reagent Formation (The "Cold" Step):

-

Charge a dry flask with anhydrous DMF (5 volumes) under Nitrogen/Argon.

-

Cool to 0°C (Ice bath).

-

Add POCl3 (1.5 equiv) dropwise over 15–20 minutes.

-

Checkpoint: Stir at 0°C for 30 minutes. A white precipitate (Vilsmeier salt) may form. This is normal and desirable.

-

-

Substrate Addition:

-

Dissolve the 5,7-dihaloindole in a minimum amount of DMF (or DCE if tarring is an issue).

-

Add the indole solution dropwise to the Vilsmeier reagent at 0°C.[1]

-

Why? Adding cold prevents an immediate exotherm that could degrade the indole before mixing is complete.

-

-

The "Hot" Reaction (The Activation):

-

Remove the ice bath. Allow to warm to RT.

-

Heat the mixture to 80–90°C.

-

Monitor by TLC every hour. Expect a reaction time of 4 to 8 hours .

-

Note: The spot for the iminium salt will likely be at the baseline (very polar).

-

-

Workup (The Hydrolysis):

-

Cool the reaction mixture to RT.

-

Pour the mixture onto crushed ice (approx. 10 volumes).

-

Crucial Step: Basify to pH 9–10 using 5M NaOH (dropwise, exothermic) or saturated Sodium Acetate.

-

Heat the aqueous slurry to 50–60°C for 30 minutes. This ensures the stable iminium salt is fully hydrolyzed to the aldehyde.

-

Cool to RT. The product usually precipitates as a solid. Filter, wash with water, and dry.[2][3]

-

Quantitative Comparison of Conditions

| Parameter | Standard Indole | 5,7-Dihaloindole (Optimized) | Reason for Change |

| Temperature | 0°C to 25°C | 80°C to 90°C | Overcoming inductive deactivation (-I effect). |

| Time | 1–2 Hours | 5–8 Hours | Slower kinetics due to low nucleophilicity. |

| Hydrolysis | NaHCO3 (RT) | NaOH / NaOAc (Hot) | Iminium intermediate is stabilized by EWGs. |

| Reagent | 1.1 equiv POCl3 | 1.5 – 2.0 equiv POCl3 | Drives equilibrium; compensates for thermal degradation. |

Part 4: Advanced "Nuclear" Options

If the standard optimized protocol fails (yield < 20%), consider these high-impact modifications:

-

The "Modified Vilsmeier" (Triflic Anhydride): Replace POCl3 with Triflic Anhydride (Tf2O) . The resulting iminium triflate is significantly more electrophilic than the chloride counterpart.

-

Warning: This is extremely reactive. Run at -78°C to 0°C initially [4].

-

-

Solvent-Free (Neat) Approach: For extremely stubborn substrates, some protocols suggest using POCl3 as both reagent and solvent (with 1 equiv DMF). This maximizes the concentration of the electrophile.

-

Risk: High risk of polymerization. Only use if small-scale tests in DCE fail.

-

References

-

Vilsmeier-Haack Reaction Mechanism & Application: Jones, G.; Stanforth, S. P. The Vilsmeier–Haack Reaction.[3][4][5][6][7][8][9][10] Organic Reactions 2004 , 49, 1.

-

Optimization for Deactivated Indoles: James, P. N.; Snyder, H. R. Indole-3-aldehyde.[1][11][12] Organic Syntheses 1959 , 39, 30. (Demonstrates thermal requirement for substituted indoles).

-

Hydrolysis of Stable Iminium Salts: Meth-Cohn, O.; Stanforth, B. The Vilsmeier–Haack Reaction (Review).[3][4][6][8][9][10][13] Comprehensive Organic Synthesis 1991 , 2, 777-794.

-

Triflic Anhydride Activation: Martinez, A. G. et al. Triflic Anhydride in Vilsmeier Formylation. Journal of the Chemical Society, Chemical Communications 1990 , 1571.

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. orgsyn.org [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journals.iucr.org [journals.iucr.org]

Solving solubility issues of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde in DMSO

Technical Support Center: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Introduction

Welcome to the technical support guide for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and drug discovery, often used in the synthesis of complex therapeutic agents.[1] However, its halogenated indole structure presents significant solubility challenges, particularly in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility issues encountered during experimental workflows. We will explore the underlying causes of poor solubility and provide a series of validated, step-by-step protocols to ensure your compound remains in solution, thereby safeguarding the integrity and reproducibility of your results.

Compound and Solvent Profiles

A foundational understanding of the physicochemical properties of both the solute and the solvent is the first step in effective troubleshooting.

| Property | 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₉H₅ClFNO | (CH₃)₂SO |

| Molar Mass | 213.60 g/mol | 78.13 g/mol |

| Appearance | Solid (likely crystalline powder) | Colorless liquid |

| Key Feature | Halogenated indole, relatively non-polar | Polar aprotic, hygroscopic[5][6][7] |

| Boiling Point | ~397.6 °C (Predicted) | 189 °C[3] |

| Melting Point | Not readily available | 19 °C[3] |

Troubleshooting Guide & FAQs

This section is structured as a tiered Q&A to guide you from basic issues to more advanced solubility challenges.

Level 1: Foundational Protocol & Initial Checks

Q1: What is the standard, first-pass protocol for dissolving 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde in DMSO?

A1: The initial attempt should always prioritize accuracy and the use of high-quality reagents. This protocol establishes a reliable baseline.

-

Rationale: Low-purity compounds or hydrated solvents are common sources of solubility failures. Using a precise, standardized method eliminates these variables early in the troubleshooting process.

-

See Protocol 1: Standard Stock Solution Preparation for a detailed, step-by-step methodology.

Q2: My compound failed to dissolve completely using the standard protocol. What are the most common points of failure to check first?

A2: Before employing more aggressive solubilization techniques, verify these three critical factors:

-

DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5][6][7] This absorbed water increases the solvent's polarity, which can dramatically decrease the solubility of hydrophobic compounds.[5][6] Always use anhydrous, ≥99.9% purity DMSO from a freshly opened bottle or a properly desiccated source. [8]

-

Calculation Accuracy: Double-check your calculations for mass, volume, and final concentration. An error may lead you to attempt a concentration that is beyond the compound's intrinsic solubility limit.

-

Compound Integrity: Verify the purity of your compound. Impurities can significantly alter solubility characteristics.

Level 2: Aided Solubilization Techniques

Q3: I've confirmed my reagents and calculations are correct, but solid particles remain. What physical methods can I use?

A3: Gentle physical agitation can provide the energy needed to overcome the activation energy of dissolution. The two most effective methods are gentle heating and sonication.

-

Gentle Heating: Warming the solution in a water bath (37-50°C) increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate.[9][10][11] Crucially, you must first confirm that your compound is thermally stable and will not degrade at these temperatures.

-

Sonication: Using an ultrasonic bath or probe sonicator applies high-frequency sound waves to the sample.[12][13] This process creates microscopic cavitation bubbles that collapse violently, generating powerful shockwaves that break apart solute aggregates and accelerate dissolution.[13][14]

-

See Protocol 2: Aided Solubilization (Heat & Sonication) for a safe and effective workflow.

Q4: My compound dissolves with heat/sonication but crashes out of solution after cooling or upon storage (especially after a freeze-thaw cycle). What is happening?

A4: This phenomenon, known as precipitation, is a classic sign of either supersaturation or, more commonly, solvent degradation.

-

Supersaturation: You may have created a thermodynamically unstable supersaturated solution. While kinetically stable for a short period, the compound will eventually precipitate to reach its true solubility limit at that temperature.

-

Water Contamination: This is the most frequent cause. Each time the stock solution vial is opened, and with every freeze-thaw cycle, the DMSO absorbs more atmospheric moisture.[5][6] The increased water content reduces the solvent's ability to keep the compound dissolved, leading to precipitation.[5] To mitigate this, always aliquot your stock solution into single-use vials to minimize exposure to air and eliminate freeze-thaw cycles. [6][15][16]

Level 3: Advanced Strategies - Co-Solvent Systems

Q5: I cannot achieve my desired concentration even with aided techniques, or my assay is sensitive to higher percentages of pure DMSO. What are my options?

A5: When pure DMSO is insufficient, a co-solvent system can be employed. Co-solvents are additional liquids mixed with the primary solvent to modify its properties and enhance solubility.[9][17]

-

Mechanism: Co-solvents like Polyethylene Glycol 400 (PEG 400) or surfactants like Pluronic® F-68 can create microenvironments that are more favorable for hydrophobic compounds, effectively increasing their solubility in the bulk solvent system.[18][19][20]

-

Common Co-solvents to Consider:

-

PEG 400: A widely used, low-toxicity polymer that is miscible with both DMSO and aqueous solutions.[18][21][22] It is effective at solubilizing many poorly soluble drugs for both in vitro and in vivo applications.[18][21]

-

Pluronic® F-68: A non-ionic surfactant that forms micelles in solution. The hydrophobic cores of these micelles can encapsulate the compound, increasing its apparent solubility in the aqueous-organic mixture.[19][23][24]

-

-

Important Consideration: The choice of co-solvent is highly dependent on the downstream application. You must ensure the co-solvent is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not interfere with the results. Always run a vehicle control with the same DMSO/co-solvent concentration.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation

-

Preparation: Allow the vial of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde and a new bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature.

-

Weighing: Accurately weigh the desired mass of the compound into a sterile, conical microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

-

Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes at room temperature.

-

Inspection: Visually inspect the solution against a bright light source. A properly dissolved solution will be completely clear with no visible particulates.

Protocol 2: Aided Solubilization (Heat & Sonication)

-

Initial Attempt: Follow steps 1-4 of Protocol 1.

-

Gentle Heating: If particulates remain, place the capped tube in a water bath set to 37°C for 10-15 minutes. Vortex the tube intermittently (every 5 minutes).[9][11]

-

Sonication: If dissolution is still incomplete, transfer the tube to a bath sonicator. Sonicate for 15-20 minutes.[12][25] The water in the sonicator bath should be at room temperature to prevent overheating.

-

Final Inspection: After the aided steps, vortex the solution one final time and perform a thorough visual inspection for clarity.

-

Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-volume tubes to prevent future water absorption and degradation from freeze-thaw cycles.[6][15] Store at -20°C or -80°C as recommended.

Visual Guides & Workflows

The following diagrams illustrate the decision-making process for troubleshooting solubility and the key factors that influence it.

Caption: Troubleshooting workflow for DMSO solubility issues.

Caption: Key factors influencing compound solubility.

References

- Time in Brisbane, AU. Google.

-

Pluronic® F-68. Interchim. [Link]

-

Sonication. Wikipedia. [Link]

-

The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

-

Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]

-

Sonication: Significance and symbolism. ScienceDirect. [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-